molecular formula C16H13Br2NO3 B3038189 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-75-2

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B3038189
CAS No.: 792947-75-2
M. Wt: 427.09 g/mol
InChI Key: WJYYUQBTZMBWFC-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS: 792947-75-2) is an acetamide derivative featuring a phenoxy backbone substituted with two bromine atoms and a formyl group at the para position. The acetamide moiety is linked to a 3-methylphenyl group, introducing steric and electronic effects.

Properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c1-10-3-2-4-12(5-10)19-15(21)9-22-16-13(17)6-11(8-20)7-14(16)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYYUQBTZMBWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189319
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792947-75-2
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792947-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-formylphenol, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Formation of Phenoxy Acetate: The brominated product is then reacted with chloroacetic acid in the presence of a base to form the phenoxy acetate intermediate.

    Amidation: The final step involves the reaction of the phenoxy acetate with 3-methylaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: 2-(2,6-dibromo-4-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(2,6-dibromo-4-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. For example, if it is used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the formyl group could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Halogen Effects : The target compound’s bromine substituents likely increase molecular weight and steric hindrance compared to fluorine in compound 30. Bromine may enhance stability but reduce reactivity in nucleophilic substitutions compared to chlorine in alachlor .
  • Functional Groups : The formyl group in the target compound distinguishes it from butyryl (compounds 30–32) or methoxy (alachlor) groups, offering a reactive site for further derivatization (e.g., condensation reactions).

Physicochemical and Application-Based Differences

Melting Points and Yields
  • The target compound’s melting point is unreported, but analogs with similar acetamide backbones (e.g., compounds 30–32) exhibit melting points between 74–84°C. Higher bromine content in the target may elevate its melting point due to increased molecular rigidity .
  • Synthesis yields for the target are unspecified, but fluorinated analogs (e.g., compound 30, 82% yield) suggest that bromination steps or formyl group incorporation might reduce efficiency due to steric challenges .

Reactivity and Stability

  • Electrophilicity : The formyl group in the target compound is more reactive than the butyryl group in compound 30, enabling nucleophilic additions (e.g., forming hydrazones or oximes).
  • Halogen Stability : Bromine’s lower electronegativity compared to fluorine (compound 30) may reduce resistance to oxidative degradation but improve UV stability in agrochemical applications .

Biological Activity

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C16H13Br2NO3
  • Molecular Weight : 427.092 g/mol
  • CAS Number : 832673-91-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures often demonstrate significant interactions with biological systems, leading to various therapeutic applications.

Antimicrobial Activity

Research indicates that acetamide derivatives can exhibit varying degrees of antimicrobial activity. For instance, certain acetamides have shown effectiveness against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) suggests that substituents on the aromatic rings influence the potency of these compounds against microbial strains .

Table 1: Antimicrobial Activity of Acetamide Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundModerateGram-positive bacteria
Other AcetamidesVariableGram-negative bacteria

Anticancer Potential

The compound's anticancer potential is linked to its ability to inhibit tumor growth and angiogenesis. In vitro studies have demonstrated that similar derivatives can interfere with cellular pathways involved in cancer progression. For example, compounds targeting PARP-1 (Poly (ADP-ribose) polymerase) have shown promise in enhancing the efficacy of DNA-damaging agents in cancer therapy .

The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Interaction with DNA : Similar compounds have shown the ability to bind to DNA, preventing replication and transcription processes essential for cancer cell survival.
  • Modulation of Signaling Pathways : It may affect signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the effects of acetamide derivatives on various cell lines:

  • Study on Anticancer Effects : In a study published in Critical Reviews in Toxicology, researchers found that certain acetamide derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Efficacy Study : Another study highlighted the antimicrobial properties of related compounds against antibiotic-resistant strains, emphasizing the need for further exploration into their therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

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